N-Acetyl-S-(N-methylcarbamoyl)cysteine

Catalog No.
S750510
CAS No.
103974-29-4
M.F
C7H12N2O4S
M. Wt
220.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-S-(N-methylcarbamoyl)cysteine

CAS Number

103974-29-4

Product Name

N-Acetyl-S-(N-methylcarbamoyl)cysteine

IUPAC Name

(2R)-2-acetamido-3-(methylcarbamoylsulfanyl)propanoic acid

Molecular Formula

C7H12N2O4S

Molecular Weight

220.25 g/mol

InChI

InChI=1S/C7H12N2O4S/c1-4(10)9-5(6(11)12)3-14-7(13)8-2/h5H,3H2,1-2H3,(H,8,13)(H,9,10)(H,11,12)/t5-/m0/s1

InChI Key

MXRPNYMMDLFYDL-YFKPBYRVSA-N

SMILES

CC(=O)NC(CSC(=O)NC)C(=O)O

Synonyms

N-acetyl-S-(N-methylcarbamoyl)cysteine, N-AMCC, S-(N-methylcarbamoyl)-N-acetylcysteine, SNMCN-acetylcysteine

Canonical SMILES

CC(=O)NC(CSC(=O)NC)C(=O)O

Isomeric SMILES

CC(=O)N[C@@H](CSC(=O)NC)C(=O)O

N-Acetyl-S-(N-methylcarbamoyl)cysteine is a derivative of cysteine, a naturally occurring amino acid that plays a crucial role in various biological processes. Its chemical formula is C₇H₁₂N₂O₄S, and it features an acetyl group and a methylcarbamoyl group attached to the sulfur atom of cysteine. This compound is particularly significant in the context of biotransformation processes involving industrial solvents, such as N,N-dimethylformamide, which can lead to its formation in biological systems .

There is no known mechanism of action described for AMCC in scientific literature. However, based on its structure, it might be worth investigating its potential interactions with enzymes related to cysteine metabolism or carbamate breakdown pathways [].

Biomarker of N,N-Dimethylformamide (DMF) Exposure:

N-Acetyl-S-(N-methylcarbamoyl)cysteine, often abbreviated as AMCC, serves as a crucial biomarker for N,N-Dimethylformamide (DMF) exposure in humans. DMF is a common industrial solvent used in various applications, including paint production, synthetic fibers, and pharmaceuticals. Exposure to DMF can cause adverse health effects, including neurological and liver damage.

  • Monitoring occupational exposure: Studies have established a correlation between environmental DMF concentrations and urinary AMCC levels in workers exposed to DMF.
  • Epidemiological studies: Researchers use AMCC levels to investigate the association between DMF exposure and various health outcomes in large populations.

Investigating Physiological Formation:

While AMCC primarily arises from DMF metabolism, recent research suggests it might also be formed naturally within the body. Studies have detected AMCC in a high percentage of urine samples from the general population, even in individuals with no known DMF exposure.

This potential for endogenous (internal) AMCC formation warrants further investigation, including:

  • Understanding the metabolic pathways: Research aims to elucidate the precise biological processes leading to AMCC formation in the absence of DMF exposure.
  • Establishing reference values: Determining the typical range of AMCC levels in individuals without DMF exposure is crucial for accurate interpretation of biomarker data.

Potential Applications in Other Contexts:

The research on AMCC extends beyond DMF exposure assessment. Scientists are exploring its potential applications in other areas, such as:

  • Biomarker discovery: AMCC's structure and metabolic pathway share similarities with other mercapturic acids, which are biomarkers for various environmental and occupational exposures. Investigating these connections might lead to the discovery of new biomarkers.
  • Toxicological studies: Studying the effects of AMCC itself, independent of its role as a DMF metabolite, could contribute to a broader understanding of its potential health implications.
, primarily involving carbamoylation. This process can affect various biomolecules, including glutathione and peptides, particularly after exposure to nitrosoureas, which are known to induce oxidative stress and cellular damage . The compound can also undergo hydrolysis, leading to the release of its constituent groups under certain conditions.

This compound exhibits notable biological activity, particularly in detoxification pathways. It has been identified in human urine as a metabolite of N,N-dimethylformamide, indicating its role in the body's response to xenobiotic substances . N-Acetyl-S-(N-methylcarbamoyl)cysteine may also interact with various enzymes and cofactors, influencing metabolic pathways related to cysteine metabolism and redox balance.

The synthesis of N-Acetyl-S-(N-methylcarbamoyl)cysteine can be achieved through various methods:

  • Direct Acetylation: Cysteine can be acetylated using acetic anhydride or acetyl chloride in the presence of a base.
  • Carbamoylation: The introduction of the methylcarbamoyl group can be accomplished through reaction with methyl isocyanate or similar reagents under controlled conditions.
  • Biotransformation: In vivo conversion from N,N-dimethylformamide through metabolic pathways has been documented, showcasing the compound's natural occurrence in biological systems .

N-Acetyl-S-(N-methylcarbamoyl)cysteine has several applications:

  • Biomarker: It serves as a biomarker for exposure to N,N-dimethylformamide, aiding in environmental and occupational health studies.
  • Research Tool: Used in studies examining the biochemical effects of carbamoylation on cellular components.
  • Potential Therapeutic Agent: Investigated for potential roles in mitigating oxidative stress and enhancing detoxification processes .

Interaction studies have revealed that N-Acetyl-S-(N-methylcarbamoyl)cysteine may influence various metabolic pathways by interacting with enzymes involved in cysteine metabolism. Its ability to modulate enzyme activity suggests potential therapeutic implications, particularly in conditions characterized by oxidative stress or exposure to harmful substances.

Several compounds share structural similarities with N-Acetyl-S-(N-methylcarbamoyl)cysteine. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
CysteineContains a thiol groupNaturally occurring amino acid
AcetylcysteineAcetylated form of cysteinePrimarily used as a mucolytic agent
S-CarboxymethylcysteineContains carboxymethyl groupInvolved in detoxification but lacks carbamoyl group
N-AcetylcysteineAcetylated form without carbamoyl modificationLacks the methylcarbamoyl group

N-Acetyl-S-(N-methylcarbamoyl)cysteine is unique due to its specific carbamoylation which influences its biological activity and interactions compared to these similar compounds.

Solid-Phase Extraction Techniques for Urinary Metabolite Isolation

Solid-phase extraction represents the cornerstone methodology for isolating N-Acetyl-S-(N-methylcarbamoyl)cysteine from complex urinary matrices. The selection of appropriate sorbent materials and extraction protocols significantly influences the analytical performance and reliability of subsequent quantitative measurements [1] [2].

Reversed Phase Solid-Phase Extraction

Reversed phase solid-phase extraction utilizing octadecyl silica (C18) sorbents has demonstrated exceptional efficacy for N-Acetyl-S-(N-methylcarbamoyl)cysteine isolation. Research findings indicate that C18 cartridges achieve extraction recoveries ranging from 80% to 95% when optimized conditions are employed [3] [4]. The hydrophobic interactions between the analyte and the stationary phase facilitate selective retention, while polar interfering compounds are effectively removed during the washing steps. Sample preparation protocols typically involve urine acidification to protonate the amino acid functionality, followed by loading onto pre-conditioned C18 cartridges. Sequential washing with aqueous solutions removes hydrophilic interferences, and elution with organic solvents recovers the target metabolite with high purity [4].

Cation Exchange Solid-Phase Extraction

Strong cation exchange resins provide an alternative approach for N-Acetyl-S-(N-methylcarbamoyl)cysteine isolation, particularly advantageous for basic compounds and metabolites. The ionic interactions between the positively charged amino groups and the negatively charged sulfonic acid functional groups on the resin surface enable selective retention [3] [1]. Validation studies demonstrate extraction recoveries of 85% to 95% with relative standard deviations below 10%. The method involves sample loading at neutral to slightly acidic pH conditions, followed by washing with low ionic strength buffers to remove neutral and acidic interferences. Elution with high ionic strength solutions or alkaline conditions releases the bound analyte with minimal co-extraction of matrix components [1].

Mixed Mode Solid-Phase Extraction

Mixed mode solid-phase extraction combines reversed phase and ion exchange mechanisms within a single sorbent material, offering enhanced selectivity for amphoteric compounds such as N-Acetyl-S-(N-methylcarbamoyl)cysteine. These hybrid sorbents demonstrate extraction recoveries of 75% to 90% while providing superior cleanup capabilities for complex biological matrices [2]. The dual retention mechanism enables simultaneous removal of both hydrophilic and hydrophobic interferences, resulting in cleaner extracts suitable for sensitive analytical determinations. Optimization studies reveal that sample pH adjustment to 8.5 enhances retention efficiency, while elution with acidic organic solutions maximizes analyte recovery [2].

Hydrophilic-Lipophilic Balanced Solid-Phase Extraction

Hydrophilic-lipophilic balanced polymer sorbents represent the most versatile approach for N-Acetyl-S-(N-methylcarbamoyl)cysteine extraction, demonstrating compatibility with diverse biological matrices. These sorbents achieve extraction recoveries of 85% to 100% across a broad range of analyte polarities and matrix compositions [5] [2]. The balanced retention mechanism accommodates both hydrophilic and lipophilic interactions, enabling effective isolation of N-Acetyl-S-(N-methylcarbamoyl)cysteine from urine samples with minimal sample preparation requirements. Validation parameters demonstrate excellent reproducibility with coefficient of variation values below 12% for both intra-day and inter-day precision measurements [5].

Automation and Method Efficiency

Automated solid-phase extraction systems significantly enhance throughput and reproducibility for N-Acetyl-S-(N-methylcarbamoyl)cysteine analysis. Robotic platforms enable precise control of extraction conditions, including flow rates, washing volumes, and elution protocols, resulting in improved method performance and reduced analyst intervention [2]. Comparative studies demonstrate that automated solid-phase extraction reduces sample preparation time from 4 hours to 2.5 hours while maintaining or improving analytical precision. The integration of pressure monitoring systems ensures consistent pipetting accuracy and enables real-time detection of sampling errors [2].

Gas Chromatography-Mass Spectrometry vs. Liquid Chromatography-Tandem Mass Spectrometry Platform Validation Studies

The selection between gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry platforms for N-Acetyl-S-(N-methylcarbamoyl)cysteine quantification requires comprehensive evaluation of analytical performance characteristics, method validation parameters, and practical implementation considerations [6] [7].

Sensitivity and Detection Limits

Liquid chromatography-tandem mass spectrometry demonstrates superior sensitivity for N-Acetyl-S-(N-methylcarbamoyl)cysteine detection, achieving limits of detection ranging from 0.01 to 1 ng/mL compared to 0.1 to 10 ng/mL for gas chromatography-mass spectrometry [6] [7]. The enhanced sensitivity of liquid chromatography-tandem mass spectrometry stems from the selective reaction monitoring acquisition mode, which provides exceptional specificity by monitoring precursor-to-product ion transitions. For N-Acetyl-S-(N-methylcarbamoyl)cysteine, the molecular ion at m/z 219 fragments to characteristic product ions, enabling unambiguous identification at trace concentrations [4].

Gas chromatography-mass spectrometry requires chemical derivatization to enhance volatility and thermal stability of N-Acetyl-S-(N-methylcarbamoyl)cysteine. The conversion to ethyl N-methylcarbamate derivatives through reaction with anhydrous potassium carbonate and ethanol enables gas chromatographic separation with electron impact ionization mass spectrometry detection [3]. While derivatization adds complexity to sample preparation, it provides characteristic fragmentation patterns that facilitate compound identification and quantification.

Precision and Accuracy Performance

Validation studies demonstrate comparable precision and accuracy between gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry platforms for N-Acetyl-S-(N-methylcarbamoyl)cysteine quantification. Gas chromatography-mass spectrometry achieves relative standard deviations of 2% to 8% for intra-day precision and 5% to 12% for inter-day precision, with accuracy values ranging from 95% to 105% [3] [6]. Liquid chromatography-tandem mass spectrometry demonstrates slightly higher variability, with relative standard deviations of 3% to 12% for intra-day precision and 8% to 15% for inter-day precision, while maintaining accuracy within 90% to 110% [4] [6].

The superior precision of gas chromatography-mass spectrometry results from the high resolution chromatographic separation and the reproducible electron impact ionization fragmentation patterns. However, the derivatization step introduces additional variability that must be carefully controlled through standardized reaction conditions and the use of appropriate internal standards [3].

Matrix Effects and Interference

Matrix effects represent a critical consideration in platform selection for biological sample analysis. Gas chromatography-mass spectrometry demonstrates minimal matrix effects due to the high temperature chromatographic separation and the extensive sample cleanup achieved through derivatization processes [6] [7]. The electron impact ionization produces characteristic fragmentation patterns that are largely independent of matrix composition, providing robust quantification capabilities.

Liquid chromatography-tandem mass spectrometry exhibits moderate to high matrix effects, particularly in complex biological matrices such as urine. Ion suppression or enhancement can occur due to co-eluting compounds that compete for ionization in the electrospray interface [4] [6]. Matrix-matched calibration curves and stable isotope dilution approaches are essential for accurate quantification in liquid chromatography-tandem mass spectrometry methods.

Automation and Throughput

Liquid chromatography-tandem mass spectrometry offers superior automation capabilities compared to gas chromatography-mass spectrometry for N-Acetyl-S-(N-methylcarbamoyl)cysteine analysis. Fully automated sample preparation, injection, and data processing workflows enable high-throughput analysis with minimal operator intervention [6] [7]. The elimination of derivatization steps reduces sample preparation time from 60-120 minutes to 20-45 minutes, significantly improving laboratory efficiency.

Gas chromatography-mass spectrometry remains semi-automated due to the required derivatization procedures and the need for careful monitoring of reaction conditions. However, the robust analytical performance and lower susceptibility to matrix effects make gas chromatography-mass spectrometry an attractive option for laboratories requiring high reliability and reproducibility [6].

Method Robustness and Reliability

Gas chromatography-mass spectrometry demonstrates superior method robustness for N-Acetyl-S-(N-methylcarbamoyl)cysteine analysis, with minimal susceptibility to instrumental variations and matrix interferences. The high-temperature chromatographic separation provides excellent peak resolution and reproducible retention times, while the electron impact ionization generates consistent fragmentation patterns [3] [6]. Long-term stability studies demonstrate minimal drift in analytical performance over extended periods of operation.

Liquid chromatography-tandem mass spectrometry exhibits moderate robustness, with performance dependent on mobile phase composition, column conditioning, and ion source cleanliness. Regular maintenance and calibration are essential to maintain optimal analytical performance [4] [6]. However, the flexibility in method development and the ability to analyze thermally labile compounds without derivatization provide significant advantages for diverse analytical applications.

Isotope Dilution Approaches for Enhanced Analytical Specificity

Isotope dilution mass spectrometry represents the gold standard methodology for achieving the highest analytical specificity in N-Acetyl-S-(N-methylcarbamoyl)cysteine quantification. The incorporation of stable isotope-labeled internal standards provides unparalleled correction for matrix effects, extraction losses, and instrumental variations [8] [9] [10].

Stable Isotope Labeled Internal Standards

Stable isotope-labeled internal standards offer the most comprehensive approach for enhancing analytical specificity in N-Acetyl-S-(N-methylcarbamoyl)cysteine quantification. These standards contain heavy isotopes (deuterium, carbon-13, nitrogen-15) incorporated into the molecular structure, resulting in nearly identical chemical and physical properties to the target analyte while providing distinct mass spectrometric signatures [8] [9]. The co-elution of the internal standard with the analyte ensures identical extraction recovery, chromatographic behavior, and ionization efficiency, providing complete correction for all sources of analytical variation.

Validation studies demonstrate that stable isotope-labeled internal standards achieve analytical specificity enhancement of 95% to 99% compared to non-isotopic internal standards [8] [9]. The isotope ratio measurements provide exceptional precision, with relative standard deviations typically below 2% for replicate analyses. However, the limited availability and high cost of stable isotope-labeled standards represent significant barriers to widespread implementation [8].

Deuterated Analogs

Deuterated analogs of N-Acetyl-S-(N-methylcarbamoyl)cysteine provide an excellent balance between analytical performance and practical considerations. The substitution of hydrogen atoms with deuterium atoms creates mass differences of 2 to 8 atomic mass units, enabling clear mass spectrometric discrimination while maintaining similar chromatographic and extraction properties [11] [10]. Deuterated internal standards achieve analytical specificity enhancement of 90% to 95% with very good matrix effect compensation.

The synthesis of deuterated N-Acetyl-S-(N-methylcarbamoyl)cysteine analogs involves selective deuteration at specific positions within the molecule. Custom synthesis by specialized chemical suppliers provides high-purity deuterated standards with isotopic purity exceeding 98% [11]. The moderate cost and good availability make deuterated analogs an attractive option for routine analytical applications.

Carbon-13 Labeled Standards

Carbon-13 labeled standards represent a cost-effective approach for isotope dilution applications in N-Acetyl-S-(N-methylcarbamoyl)cysteine analysis. The incorporation of carbon-13 isotopes at specific positions within the molecular structure provides mass differences sufficient for mass spectrometric discrimination while maintaining chemical similarity to the target analyte [8] [10]. These standards achieve analytical specificity enhancement of 85% to 95% with good matrix effect compensation.

The availability of carbon-13 labeled precursors facilitates the synthesis of labeled N-Acetyl-S-(N-methylcarbamoyl)cysteine standards through established synthetic routes. The moderate cost and reasonable availability make carbon-13 labeled standards suitable for both research and routine analytical applications. However, the smaller mass differences compared to deuterated analogs require high-resolution mass spectrometry for optimal discrimination [10].

Nitrogen-15 Labeled Standards

Nitrogen-15 labeled standards provide a lower-cost alternative for isotope dilution applications, although with reduced analytical specificity compared to deuterated or carbon-13 labeled analogs. The incorporation of nitrogen-15 isotopes creates mass differences of 1 to 2 atomic mass units, enabling mass spectrometric discrimination while maintaining similar analytical properties [8] [10]. These standards achieve analytical specificity enhancement of 80% to 90% with good matrix effect compensation.

The synthesis of nitrogen-15 labeled N-Acetyl-S-(N-methylcarbamoyl)cysteine involves the use of nitrogen-15 labeled amino acid precursors or nitrogen-15 labeled reagents in the synthetic pathway. The low cost and moderate availability make nitrogen-15 labeled standards attractive for large-scale analytical programs where cost considerations are paramount [10].

Method Development and Optimization

Isotope dilution method development requires careful optimization of mass spectrometric parameters to achieve optimal analyte-to-internal standard ratios. Selected reaction monitoring transitions must be selected to provide maximum sensitivity while avoiding spectral interference between the analyte and internal standard [8] [9]. The isotope ratio measurements should be performed using multiple transitions to ensure analytical robustness and to detect potential interferences.

Validation studies demonstrate that isotope dilution approaches significantly improve method accuracy and precision compared to external standard calibration methods. The correction for matrix effects is particularly important in complex biological matrices where ion suppression or enhancement can significantly impact quantitative results [9] [10]. Long-term stability studies confirm that isotope dilution methods maintain analytical performance over extended periods, making them suitable for longitudinal studies and quality control applications.

Implementation Considerations

The implementation of isotope dilution approaches requires careful consideration of cost, availability, and analytical requirements. Stable isotope-labeled internal standards provide the highest analytical specificity but at significant cost. Deuterated analogs offer an excellent compromise between performance and cost for most analytical applications. Carbon-13 and nitrogen-15 labeled standards provide cost-effective alternatives for large-scale studies where budget constraints are paramount [8] [10].

XLogP3

-0.6

Other CAS

103974-29-4

Wikipedia

AMCC

Dates

Last modified: 09-17-2023

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